molecular formula C17H19ClFN3O3 B1669078 Ciprofloxacin hydrochloride CAS No. 93107-08-5

Ciprofloxacin hydrochloride

Cat. No. B1669078
CAS RN: 93107-08-5
M. Wt: 367.8 g/mol
InChI Key: DIOIOSKKIYDRIQ-UHFFFAOYSA-N
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Description

Ciprofloxacin is a second-generation fluoroquinolone antibiotic used to treat various susceptible bacterial infections . It is used to treat bacterial infections in many different parts of the body . It is also used to treat anthrax infection after inhalational exposure .


Synthesis Analysis

The sodium salt of ciprofloxacin was prepared from simple building blocks via a linear sequence of six chemical reactions in five flow reactors . The complete production process was classified into three stages, active pharmaceutical ingredient (API) synthesis, galenic formulation, and packaging .


Molecular Structure Analysis

Ciprofloxacin hydrochloride exists as the hydrate phase (1.43 hydrate). Upon heating, the stable hydrate phase dehydrates and converts to a new anhydrous form 1 (AH1). Further heating results in a phase transformation that gives another new anhydrous form 2 (AH2) .


Chemical Reactions Analysis

The ciprofloxacin reacts with hydrochloric acid to obtain the approximate target product . The aforementioned chemical reaction formulas are detailed in Eqs. (1)–(2). Note that this stage yields most of the exhaust gases, which mainly consist of organic components as the polyols used easily volatilize at the reaction temperature .


Physical And Chemical Properties Analysis

Upon heating, the stable hydrate phase dehydrates and converts to a new anhydrous form 1 (AH1). Further heating results in a phase transformation that gives another new anhydrous form 2 (AH2) . Each crystalline phase of CIP shows different physical stability, dissolution rate, and color which can be derived from structural difference among the phases .

Scientific Research Applications

Pharmacokinetics and Biochemical Effects

Ciprofloxacin hydrochloride, when complexed with sodium cholate, was studied for its pharmacokinetics, hematological, and biochemical effects. This complexation was found not to increase the adverse effects of ciprofloxacin. Additionally, PEGylated complexes showed higher therapeutic benefits, indicating potential for improved drug formulations (Usonwa, Osonwa, Ugochukwu, Onyegbule, & Esimone, 2016).

Application in Inhalational Anthrax

Ciprofloxacin hydrochloride was approved by the US Food and Drug Administration for the management of postexposure inhalational anthrax, marking a significant step in addressing bioterrorism threats. This approval utilized extensive data from animal models, highlighting the drug's role in emergency preparedness and public health (Meyerhoff, Albrecht, Meyer, Dionne, Higgins, & Murphy, 2004).

Removal from Aqueous Solutions

Studies on the removal of ciprofloxacin hydrochloride from aqueous solutions using bentonite demonstrated its potential in addressing environmental contamination. Parameters like pH, adsorborbent dosage, and ionic strength were key factors affecting this process, indicating the role of ciprofloxacin in environmental science and water treatment technologies (Genç, Dogan, & Yurtsever, 2013).

Ophthalmic Drug Delivery

Research has focused on developing modified xanthan gum-based in-situ gels of ciprofloxacin hydrochloride for ophthalmic drug delivery. This approach aims to improve the therapeutic efficiency of ciprofloxacin in treating ocular infections by enhancing drug retention and reducing washout (Jadhav, 2020).

Use in Wound Dressings

Ciprofloxacin hydrochloride has been incorporated into alginate/chitosan-based bi-layer composite membranes for use as sustained-release wound dressings. These membranes demonstrated prolonged antimicrobial activity, suggesting a significant application in the field of wound healing and tissue engineering (Han, Dong, Song, Yin, & Li, 2014).

properties

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3.ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOIOSKKIYDRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047788
Record name Ciprofloxacin hydrochloride
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Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ciprofloxacin Hydrochloride

CAS RN

86483-48-9, 93107-08-5, 86393-32-0
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride (1:?)
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Record name Ciprofloxacin hydrochloride anhydrous
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Record name 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
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Record name CIPROFLOXACIN HYDROCHLORIDE ANHYDROUS
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Synthesis routes and methods I

Procedure details

The bandage was placed in a capped vial containing 1 ml of 0.9% NaCl in distilled water at 25° C. After 1 hr of gentle stirring, the aqueous phase was collected and the bandage was placed in a fresh 1 ml portion of 0.9% NaCl. This process was repeated for a total of 24 one hour periods. The following procedure for HPLC analysis of ciprofloxacin was essentially that of Darouiche, R. et al, [J. Inf Dis 162, 1124-1125 (1990)]. The conditions were a Whatman Partisil 50D5-3 (C8) column with a mobile phase of 25 ml 0.5M Bu4NHPO4 made up to 2.5 L with distilled water, pH adjusted to 2.34 with 85% H3PO4, which was added to 278 ml HPLC grade acetonitrile, filtered through a 0.2μ membrane and degassed. The flow rate was 1.5 ml/min at 25° C. with a 500 μl injection loop with detection at 280 nm. Under these conditions ciprofloxacin eluted as a single peak at 9 min. HPLC analysis of the 24 aqueous fractions gave the elution profile shown in Table 2. The data in Table 2 showed that 74% of the initial charge of ciprofloxacin was released in the first 4 hrs and the release of ciprofloxacin in the subsequent 5 to 24 hrs was remarkably constant. This was thought to be due to the gradual release of ciprofloxacin trapped in the cryogel matrix.
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Synthesis routes and methods II

Procedure details

To demonstrate the release of the ciprofloxacin from the cryogel in a simulated body fluid environment, the cryogel/ciprofloxacin disk was immersed in 1.0 ml portions of 0.9% NaCl in distilled water for 1 hour, after which the procedure was repeated. HPLC analyses of the saline extracts for ciprofloxacin were made. The pH of these saline extracts was found to be 5.5. The initial content of ciprofloxacin in the disk was estimated to be 15 mg. The results are shown in Table 9.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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